molecular formula C18H27FN2 B5670140 1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine

1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B5670140
M. Wt: 290.4 g/mol
InChI Key: JBVPUFQXURRXSK-UHFFFAOYSA-N
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Description

1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure with an ethylcyclohexyl group and a fluorophenyl group attached to the piperazine ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol or similar reagents under acidic conditions.

    Introduction of the Ethylcyclohexyl Group: The ethylcyclohexyl group can be introduced via alkylation reactions using ethylcyclohexyl halides in the presence of a base such as sodium hydride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the development of new piperazine derivatives with potential pharmacological activities.

    Biology: It is investigated for its interactions with biological targets, including receptors and enzymes, to understand its potential as a therapeutic agent.

    Medicine: Research explores its potential use in the treatment of neurological disorders, given the known activity of piperazine derivatives on the central nervous system.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-methylcyclohexyl)-4-(2-chlorophenyl)piperazine: This compound features a methylcyclohexyl group and a chlorophenyl group, which may result in different pharmacological properties.

    1-(4-isopropylcyclohexyl)-4-(2-bromophenyl)piperazine: The isopropylcyclohexyl and bromophenyl groups may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2/c1-2-15-7-9-16(10-8-15)20-11-13-21(14-12-20)18-6-4-3-5-17(18)19/h3-6,15-16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVPUFQXURRXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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